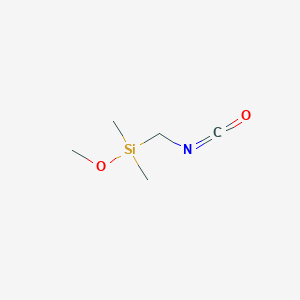

(isocyanatomethyl)methoxydimethylsilane

Description

(Isocyanatomethyl)methoxydimethylsilane (CAS: Not explicitly provided in evidence) is an organosilicon compound featuring a methoxydimethylsilane backbone linked to an isocyanatomethyl group (-CH₂-N=C=O). This structure combines the hydrolytic stability of methoxysilanes with the reactivity of isocyanate groups, making it valuable in adhesives, coatings, and surface modification applications.

Synthesis: Methoxydimethylsilane derivatives are typically synthesized via alcoholysis of chlorosilanes or sulfides. highlights the preparation of methoxydimethylsilane through methanol interaction with bisdimethylsilyl sulfide, yielding near-quantitative outputs . The isocyanate functionalization likely involves subsequent reactions with methyl isocyanate precursors.

Properties

CAS No. |

35450-25-0 |

|---|---|

Molecular Formula |

C5H11NO2Si |

Molecular Weight |

145.23 g/mol |

IUPAC Name |

isocyanatomethyl-methoxy-dimethylsilane |

InChI |

InChI=1S/C5H11NO2Si/c1-8-9(2,3)5-6-4-7/h5H2,1-3H3 |

InChI Key |

MZOWBBNCHOUJAP-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(C)CN=C=O |

Origin of Product |

United States |

Preparation Methods

Urea-Mediated Deamination of Aminosilanes

Reaction Pathway :

Aminomethylmethoxydimethylsilane reacts with urea in dimethyl sulfoxide (DMSO) under vacuum, followed by catalytic deamination with sulfuric acid.

-

Aminosilane-Urea Complexation :

-

Molar Ratio : 1:1 (aminosilane : urea).

-

Solvent : DMSO (5–7 vol. equivalents).

-

Conditions : 65–95°C, vacuum (-0.08 to -0.09 MPa), 6–10 hours.

-

Intermediate : Urea-silane adduct.

-

-

Catalytic Deamination :

-

Catalyst : CuO or CuSO₄ (0.5–1.5 wt%).

-

Acid Dilution : H₂SO₄ (98%) diluted with DMSO (1:0.5–0.8 w/w).

-

Conditions : 75–95°C, 4–6 hours, pH 6–7.

-

Yield : 96–98% (post-distillation).

-

Advantages :

Isocyanate Substitution via Chlorosilane Intermediates

Reaction Pathway :

Chloromethylmethoxydimethylsilane undergoes nucleophilic substitution with potassium cyanate (KNCO) or silver isocyanate (AgNCO).

-

Chlorosilane Synthesis :

-

Starting Material : Methoxydimethylsilane + chloromethyldimethylchlorosilane.

-

Conditions : 30–60°C, inert atmosphere.

-

-

Isocyanate Formation :

-

Reagents : KNCO (2.2 equivalents).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane.

-

Conditions : 0–25°C, 12–24 hours.

-

Yield : 70–85% (requires purification via fractional distillation).

-

Challenges :

Carbamate Intermediate Thermal Decomposition

Reaction Pathway :

Aminomethylmethoxydimethylsilane reacts with di-tert-butyl dicarbonate (Boc₂O) to form a carbamate, followed by pyrolysis.

-

Carbamate Synthesis :

-

Molar Ratio : 1:1.2 (amine : Boc₂O).

-

Conditions : 25°C, 6 hours.

-

-

Thermal Decomposition :

-

Temperature : 180–200°C (under reduced pressure).

-

Catalyst : None required.

-

Yield : 60–75%.

-

Limitations :

Catalytic Systems and Optimization

Acid Catalysts

Solvent Effects

-

Polar Aprotic Solvents : DMSO improves urea solubility and intermediate stability.

-

Non-Polar Solvents (e.g., Toluene) : Reduce side reactions in substitution routes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Urea-Mediated Deamination | 96–98 | >99 | High | Moderate (acid use) |

| Chlorosilane Substitution | 70–85 | 95–98 | Moderate | Low (moisture-sensitive) |

| Carbamate Pyrolysis | 60–75 | 90–95 | Low | High |

Key Findings :

-

Urea-mediated methods dominate industrial production due to high yields and scalability.

-

Substitution routes are limited by reagent costs and purification challenges.

Industrial-Scale Protocols

Continuous Flow Reactor Design

-

Reactor Type : Packed-bed glass column (tower diameter ratio 25:1).

-

Parameters :

-

Temperature: 45–55°C.

-

Residence Time: 2–4 hours.

-

Throughput: 1–50 mL/min.

-

-

Output : 500–1,000 kg/day (99% purity).

Byproduct Management

-

HCl Neutralization : Alkaline earth metals (e.g., CaO) for chloride precipitation.

-

Solvent Recycling : DMSO recovery via vacuum distillation (≥95% efficiency).

Emerging Techniques

Enzymatic Catalysis

-

Biocatalysts : Engineered amidases for selective isocyanate formation.

-

Conditions : 30–40°C, aqueous phase.

-

Yield : 50–60% (experimental stage).

Photochemical Activation

-

Light Source : UV-A (365 nm).

-

Catalyst : TiO₂ nanoparticles.

-

Efficiency : 40–50% conversion (requires optimization).

Chemical Reactions Analysis

Types of Reactions: (isocyanatomethyl)methoxydimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new silane derivatives.

Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or urethane derivatives.

Hydrolysis: In the presence of water, (isocyanatomethyl)methoxydimethylsilane can hydrolyze to form silanols and methanol.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic attack.

Addition Reactions: Often performed at room temperature or slightly elevated temperatures, with or without a catalyst.

Hydrolysis: Usually occurs under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed:

Substitution Reactions: New silane derivatives with different functional groups.

Addition Reactions: Urea or urethane derivatives.

Hydrolysis: Silanols and methanol.

Scientific Research Applications

(isocyanatomethyl)methoxydimethylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (isocyanatomethyl)methoxydimethylsilane involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable urea or urethane linkages. The methoxy group can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions enable the compound to modify surfaces, create new materials, and participate in complex chemical processes.

Comparison with Similar Compounds

Key Properties :

- NMR Data : Methoxydimethylsilane derivatives exhibit distinct ¹H-NMR signals for methyl groups bonded to silicon (δ 0.1–0.5 ppm) and methoxy protons (δ 3.0–3.5 ppm) .

- Hydrogen Bonding : Methoxy groups participate in hydrogen bonding, influencing solubility and reactivity .

Comparison with Structurally Similar Compounds

3-Isocyanatopropylmethyldiethoxysilane (CAS 33491-28-0)

Structure: C₉H₁₉NO₃Si, featuring a diethoxysilane backbone and isocyanate-terminated propyl chain. Differences:

- Functional Groups : Diethoxy groups enhance hydrolytic stability compared to methoxy groups in the target compound, slowing crosslinking in moisture-cured systems .

- Reactivity : The longer propyl chain reduces steric hindrance, increasing isocyanate accessibility for reactions with amines or alcohols .

- HMIS Rating : Health hazard rating 3 (severe), similar to the target compound, reflecting isocyanate-related risks .

Dichloromethylsilane (CAS 75-54-7)

Structure : CH₄Cl₂Si, with chlorine substituents instead of methoxy and isocyanate groups.

Differences :

- Reactivity : Chlorine atoms render dichloromethylsilane highly reactive toward hydrolysis, generating HCl, whereas methoxy groups in the target compound offer controlled reactivity .

- Applications : Primarily used as a precursor in silicone polymer synthesis, unlike the target compound’s role in surface functionalization .

Hexamethyldisiloxane (CAS 107-46-0)

Structure: C₆H₁₈OSi₂, a non-reactive siloxane with trimethyl groups. Differences:

- Functionality : Lacks isocyanate groups, making it inert and suitable as a lubricant or solvent rather than a crosslinking agent .

- Safety : Lower toxicity (HMIS health hazard 2) compared to isocyanate-containing silanes .

Comparison with Non-Silane Isocyanates

Methyl Isocyanate (CAS 624-83-9)

Structure : CH₃NCO, a volatile liquid without silane groups.

Differences :

Hexamethylene Diisocyanate (CAS 822-06-0)

Structure : C₈H₁₂N₂O₂, a bifunctional isocyanate.

Differences :

- Crosslinking Efficiency: Two isocyanate groups enable polyurethane formation, contrasting with the mono-isocyanate functionality of the target compound .

- Toxicity : Chronic exposure linked to respiratory sensitization, a risk shared with all isocyanates .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Groups | Key Applications | HMIS Health Rating |

|---|---|---|---|---|

| (Isocyanatomethyl)methoxydimethylsilane | C₅H₁₁NO₂Si | Methoxy, isocyanate | Surface modification | 3 |

| 3-Isocyanatopropylmethyldiethoxysilane | C₉H₁₉NO₃Si | Diethoxy, isocyanate | Adhesives | 3 |

| Dichloromethylsilane | CH₄Cl₂Si | Chlorine | Silicone precursors | 3 |

| Methyl Isocyanate | CH₃NCO | Isocyanate | Pesticides | 4 |

Critical Insights

- Reactivity Balance : The methoxy group in the target compound provides a compromise between dichloromethylsilane’s instability and hexamethyldisiloxane’s inertness .

- Safety Profile : While isocyanates universally pose health risks, silane functionalization reduces volatility compared to small-molecule isocyanates like methyl isocyanate .

- Industrial Relevance : The combination of silane stability and isocyanate reactivity makes the target compound ideal for controlled crosslinking in coatings .

Q & A

Basic: What are the optimal synthetic routes for (isocyanatomethyl)methoxydimethylsilane, and how do reaction parameters influence yield and purity?

Methodological Answer:

The synthesis of (isocyanatomethyl)methoxydimethylsilane typically involves silane functionalization with isocyanate groups. Key parameters include:

- Catalyst selection : Use of transition-metal catalysts (e.g., palladium or platinum) to enhance silane-isocyanate coupling efficiency.

- Solvent systems : Anhydrous conditions (e.g., tetrahydrofuran or toluene) to prevent hydrolysis of the silane moiety .

- Temperature control : Reactions often require low temperatures (−20°C to 25°C) to minimize side reactions like oligomerization .

Purification via fractional distillation or column chromatography is critical for isolating high-purity products. Yield optimization can be achieved through iterative adjustment of stoichiometric ratios (e.g., silane:isocyanate = 1:1.2) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing (isocyanatomethyl)methoxydimethylsilane?

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR are essential for confirming the silane backbone and isocyanate substitution. For example, the methoxy group (-OCH3) appears as a singlet at ~3.5 ppm in <sup>1</sup>H NMR, while the Si-CH3 signal occurs at ~0.5 ppm .

- FTIR spectroscopy : The isocyanate (-NCO) stretch is observed at ~2250 cm<sup>−1</sup>, and Si-O-C vibrations appear near 1100 cm<sup>−1</sup> .

- GC-MS : Used to verify molecular weight (MW = 177.3 g/mol) and detect impurities via retention time matching .

Advanced: How do steric and electronic effects govern the reactivity of (isocyanatomethyl)methoxydimethylsilane in cross-coupling reactions?

Methodological Answer:

The methoxy and dimethyl groups on silicon create steric hindrance, limiting nucleophilic attack on the silane center. Electronic effects from the electron-donating methoxy group stabilize the Si-O bond, reducing susceptibility to hydrolysis. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity with substrates like aryl halides. Experimental validation involves:

- Kinetic studies : Monitoring reaction rates under varying electronic environments (e.g., electron-deficient vs. electron-rich substrates) .

- Substrate screening : Testing reactivity with diverse partners (e.g., Grignard reagents, organoboranes) to map steric thresholds .

Advanced: What experimental strategies can mitigate hydrolysis of (isocyanatomethyl)methoxydimethylsilane in aqueous or humid environments?

Methodological Answer:

- Inert atmosphere : Conduct reactions under argon/nitrogen to exclude moisture .

- Protective groups : Temporarily block the isocyanate group using trimethylsilyl chloride (TMSCl) during storage .

- Stabilizers : Additives like molecular sieves or desiccants (e.g., calcium hydride) in storage solvents (e.g., dry diethyl ether) .

- Kinetic analysis : Use pH-stat titrations to quantify hydrolysis rates and identify pH-dependent degradation pathways .

Advanced: How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiency data for this compound?

Methodological Answer:

Discrepancies often arise from variations in:

- Experimental design : Differences in catalyst loading, solvent purity, or temperature gradients. Standardize protocols using reference reactions (e.g., silane + benzyl chloride as a control) .

- Data normalization : Express kinetic data relative to a common benchmark (e.g., turnover frequency per active site) .

- Meta-analysis : Systematically compare datasets across studies using tools like Cochrane Review guidelines to identify confounding variables (e.g., oxygen contamination) .

Advanced: What computational models are suitable for predicting the thermochemical properties of (isocyanatomethyl)methoxydimethylsilane?

Methodological Answer:

- DFT simulations : Calculate bond dissociation energies (BDEs) for Si-C and Si-O bonds using software like Gaussian or ORCA. Basis sets (e.g., 6-31G*) must account for silicon’s d-orbital contributions .

- Molecular dynamics (MD) : Simulate degradation pathways in solvent environments (e.g., water/THF mixtures) to predict hydrolysis mechanisms .

- Retrosynthesis tools : Platforms like Reaxys or Pistachio can propose novel synthetic routes by cross-referencing analogous silane-isocyanate reactions .

Advanced: How can researchers design controlled experiments to study the biocompatibility or toxicity of (isocyanatomethyl)methoxydimethylsilane?

Methodological Answer:

- In vitro assays : Use cell viability tests (e.g., MTT assay) on human fibroblast lines (e.g., NIH/3T3) to quantify cytotoxicity. Include positive controls (e.g., cisplatin) and negative controls (DMSO-only) .

- Dose-response studies : Administer logarithmic concentration ranges (1 nM–100 µM) to identify IC50 values .

- Metabolite profiling : Employ LC-MS to detect hydrolysis byproducts (e.g., methanol, dimethylsilanol) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.